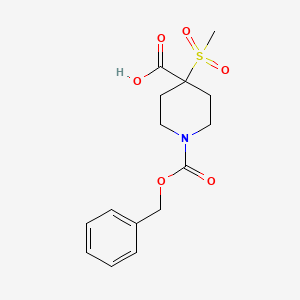![molecular formula C23H20N2O2 B2657270 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 325474-00-8](/img/structure/B2657270.png)
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in the natural world and are important in many biological processes. The compound you mentioned seems to be a complex derivative of indole, with additional phenyl and nitroethyl groups attached .
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler indole compounds. The specific steps would depend on the exact structure of the desired compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves growing crystals of the compound and analyzing the diffraction pattern produced when X-rays are passed through the crystal.Chemical Reactions Analysis
Indoles are involved in a wide range of chemical reactions, many of which are used in the synthesis of pharmaceuticals and other biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties can be determined using a variety of laboratory techniques.Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- The compound 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole, similar to other indole derivatives, exhibits significant reactivity in various chemical reactions. For instance, indoles react with nitrogen dioxide and nitrous acid in aprotic solvents, leading to the formation of isonitroso and 3-nitroso indole derivatives (Astolfi et al., 2006). Such reactions are foundational for synthesizing new chemical entities with potential applications in pharmaceuticals and material sciences.
Biological and Pharmacological Significance
- Indole derivatives have been explored for their biological potency. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrate promising antimicrobial activity and lower toxicity compared to standard fungicides (Singh & Nagpal, 2005). These properties highlight the potential of indole derivatives in developing new therapeutic agents.
Spectroscopic and Structural Analysis
- The compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, a structurally related molecule, has been synthesized and analyzed using various spectroscopic techniques. The study provides insights into the molecular structure and properties, crucial for understanding the compound's interactions and reactivity (Bhat et al., 2017).
Synthesis of Derivatives
- The synthesis of esters of indole derivatives, including 3-(2-aminoethyl)-1H-indole-2-acetic acid, has been explored, showcasing the versatility of indoles in synthesizing various bioactive compounds (Mahboobi & Bernauer, 1988). These methods are instrumental in the pharmaceutical industry for producing novel drugs.
Anticancer and Kinase Inhibitory Activities
- Studies have demonstrated the anticancer and Src kinase inhibitory activities of 3-substituted indoles. This indicates the potential use of these compounds in cancer therapy and as tools in biological research (Rao et al., 2011).
Antibacterial Applications
- Certain substituted 3-(aryl)- and 3-(heteroaryl)indoles have shown significant antibacterial activity, suggesting their application in developing new antibacterial agents (Al-Hiari et al., 2006).
Corrosion Inhibition
- Bis(indolyl) methanes, related to indole derivatives, have been studied for their role as green corrosion inhibitors, highlighting the utility of these compounds in industrial applications (Verma et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-17(14-12-16)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)18-7-3-2-4-8-18/h2-14,20,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMZSCLUADXQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

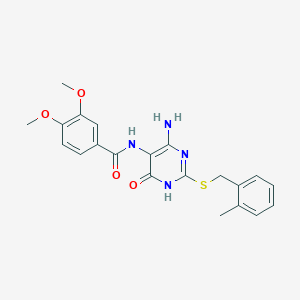
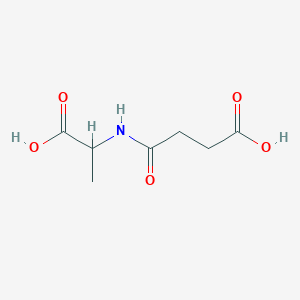
![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)
![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)


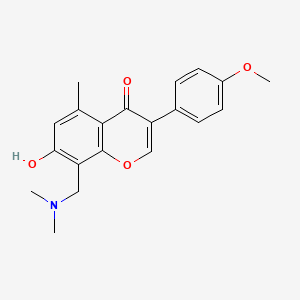
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
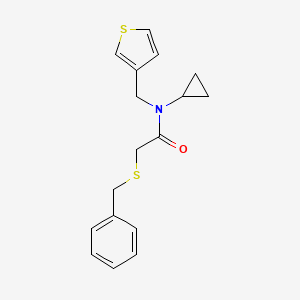
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)

![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)
